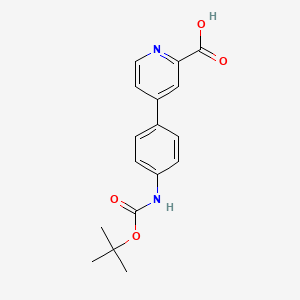

4-(4-BOC-Aminophenyl)picolinic acid

Description

4-(4-BOC-Aminophenyl)picolinic acid is a picolinic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 4-position of the pyridine ring. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for subsequent functionalization. This compound is pivotal in medicinal chemistry and organic synthesis, particularly in the development of protease inhibitors, kinase-targeted therapies, and metal-chelating agents. Its structure combines the metal-binding capacity of picolinic acid with the steric and electronic modulation provided by the BOC-aminophenyl substituent.

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-11(5-7-13)12-8-9-18-14(10-12)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBQPBLBUNUJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(4-BOC-Aminophenyl)picolinic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 4-aminophenyl is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step forms 4-(BOC-amino)phenyl.

Coupling with Picolinic Acid: The protected 4-(BOC-amino)phenyl is then coupled with picolinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods:

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

4-(4-BOC-Aminophenyl)picolinic acid can undergo various chemical reactions, including:

Deprotection: The BOC group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Coupling: DCC and DMAP for amide formation.

Major Products:

Deprotection: 4-Aminophenylpicolinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Amides or esters of this compound.

Scientific Research Applications

Chemistry:

4-(4-BOC-Aminophenyl)picolinic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.

Biology and Medicine:

In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their pharmacological properties.

Industry:

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)picolinic acid depends on its specific application. For instance, if used as a drug intermediate, its mechanism would be related to the final active compound. Generally, the picolinic acid moiety can interact with metal ions, potentially affecting biological pathways involving metal ion transport and homeostasis.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance the electron density of the pyridine ring, whereas the BOC group’s electron-withdrawing nature may modulate acidity and metal-binding affinity .

Physicochemical Properties

Solubility and Polarity

- This compound: Predicted low aqueous solubility due to hydrophobic BOC group; soluble in organic solvents (e.g., DMF, DCM) .

- 4-(Hydroxymethyl)picolinic acid : Higher aqueous solubility (~50 mg/mL in water) due to polar hydroxymethyl group.

- 4-(4-Methoxyphenyl)picolinic acid : Moderate solubility in ethanol and DMSO, attributed to the methoxy group’s balance of hydrophobicity and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.